
Bis(2-methylphenyl)methanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photocytotoxic Compounds for Cancer Therapy
Research has demonstrated the utility of Bis(2-methylphenyl)methanamine derivatives in synthesizing photocytotoxic compounds. These compounds show potential in cellular imaging and targeted cancer therapy by generating reactive oxygen species under red light irradiation, indicating their applicability in photodynamic therapy. For instance, Iron(III) complexes synthesized with variants of Bis(2-methylphenyl)methanamine exhibited significant photocytotoxicity to various cancer cell lines through apoptosis, highlighting their therapeutic potential in treating cancer (Basu et al., 2014). Furthermore, these complexes were found to efficiently interact with DNA, suggesting their utility in targeted cancer therapy (Basu et al., 2015).
Advanced Material Synthesis
Bis(2-methylphenyl)methanamine derivatives have been utilized in synthesizing various metal-organic frameworks (MOFs) and coordination complexes with specific properties. These materials find applications in luminescence sensing, environmental remediation, and as catalysts in chemical reactions. For example, studies have shown the synthesis of novel compounds for sensing metal ions and environmental contaminants, demonstrating the versatility of Bis(2-methylphenyl)methanamine derivatives in creating sensitive and selective sensors (Zhao et al., 2017).
Corrosion Inhibition
Research on Bis(2-methylphenyl)methanamine derivatives has also revealed their efficacy as corrosion inhibitors, protecting metals from degradation in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Arshad et al., 2020).
Chemical Synthesis and Stability Studies
Derivatives of Bis(2-methylphenyl)methanamine have been synthesized and characterized, providing insights into their structural and electronic properties. These studies are foundational for further applications in medicinal chemistry, materials science, and catalysis (Purygin & Zarubin, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
bis(2-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPZUUCRTFJFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)methanamine | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

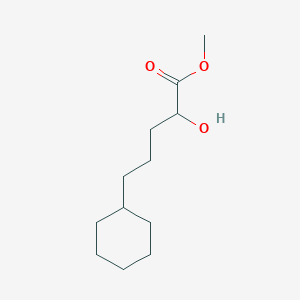
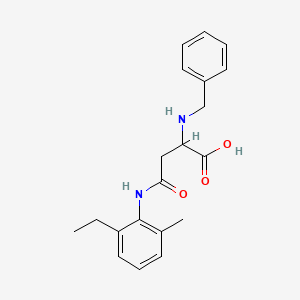
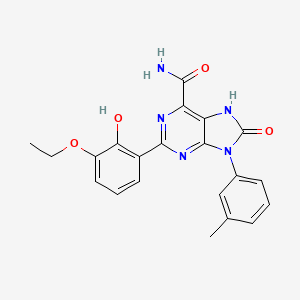
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2573369.png)
![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573371.png)

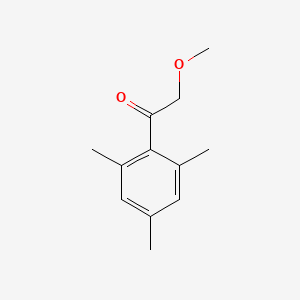
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2573377.png)
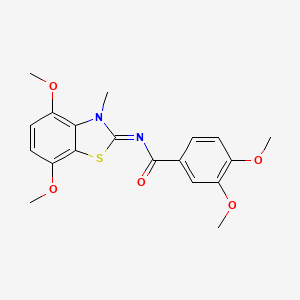
![Methyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2573381.png)
![N-(2-fluorophenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2573382.png)
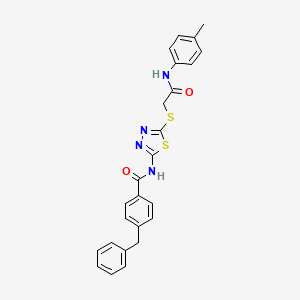
![2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2573389.png)